Neotriptophenolide
Overview
Description
Neotriptophenolide is a sesquiterpene pyridine alkaloid isolated from the root barks of Tripterygium hypoglaucum .
Molecular Structure Analysis
The molecular formula of Neotriptophenolide is C21H26O4 . Its molecular weight is 342.43 .Physical And Chemical Properties Analysis
Neotriptophenolide has a molecular weight of 342.43 and a molecular formula of C21H26O4 . It is a solid substance with a color ranging from yellow to orange . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Scientific Research Applications
Drug Discovery Perspectives : Drews (2000) discussed the impact of molecular biology and genomic sciences on drug discovery, highlighting the role of recombinant proteins and monoclonal antibodies in enriching therapeutic options. This paper emphasizes the complexity of drug research and the evolving role of biotech firms in technology transfer between academia and pharmaceutical companies (Drews, 2000).
Chemical Constituents of Tripterygium wilfordii : A study by Deng et al. (1982) reported on the isolation of various diterpenoid-lactones from Tripterygium wilfordii, including Neotriptophenolide. This research is significant for understanding the chemical properties and potential therapeutic applications of Neotriptophenolide (Deng, Zhou, Song, & Hu, 1982).
Neoponcirin's Effects in Mice : Cassani et al. (2013) studied 2(S)-neopincirin (NEO), another diterpenoid, for its anxiolytic-like and antinociceptive effects in mice. This study could provide insights into similar research possibilities for Neotriptophenolide (Cassani, Araujo, Martínez-Vázquez, Manjarrez, Moreno, & Estrada-Reyes, 2013).
PET in Drug Research and Development : Fowler et al. (1999) explored the use of PET (Positron Emission Tomography) in drug research, including its applications in understanding pharmacokinetic and pharmacodynamic events, which is relevant for investigating new compounds like Neotriptophenolide (Fowler, Volkow, Wang, Ding, & Dewey, 1999).
Oxidative Stress-mediated Apoptosis : A study by Jing Wen et al. (2002) on the sesquiterpene lactone parthenolide, which shares a similar compound class with Neotriptophenolide, investigated its effectiveness in inducing apoptosis in hepatoma cells. This research could be relevant for understanding the potential cancer therapeutic applications of Neotriptophenolide (Jing Wen, You, So-Youn Lee, Song, & Dae‐Ghon Kim, 2002).
Parthenolide in Endotoxic Shock : Research by Sheehan et al. (2002) on parthenolide's role in ameliorating cardiovascular derangement and outcomes in endotoxic shock in rodents could provide insights into the potential therapeutic applications of Neotriptophenolide in similar contexts (Sheehan, Wong, Hake, Malhotra, O’connor, & Zingarelli, 2002).
Neoandrographolide in Myocardial Ischemic‐Reperfusion Injury : A study by Ying Liu et al. (2021) on the cardioprotective effect of neoandrographolide, a compound similar to Neotriptophenolide, in myocardial ischemia/reperfusion injury models offers insights into potential cardiovascular applications for Neotriptophenolide (Ying Liu, Yun Liu, Hong-li Zhang, Fenglei Yu, Xiaoshuang Yin, Yan-fang Zhao, Fei Ye, & Xiang-Qi Wu, 2021).
Safety And Hazards
In case of contact with eyes or skin, it is recommended to flush with plenty of water while removing contaminated clothing and shoes . If ingested or inhaled, medical attention should be sought immediately . It is also advised to wear safety goggles, protective gloves, and impervious clothing when handling Neotriptophenolide .
properties
IUPAC Name |
(3bR,9bS)-9-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-11(2)14-9-17(22)18-13(19(14)24-4)5-6-16-15-10-25-20(23)12(15)7-8-21(16,18)3/h9,11,16,22H,5-8,10H2,1-4H3/t16-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHBJMHUMJXFDN-KKSFZXQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002257 | |
Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neotriptophenolide | |
CAS RN |
81827-74-9 | |
Record name | Neotriptophenolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81827-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neotriptophenolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081827749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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